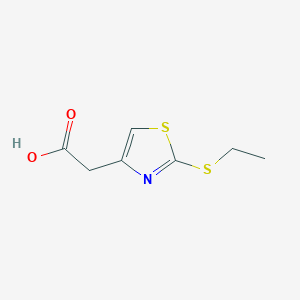

2-(2-(Ethylthio)thiazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

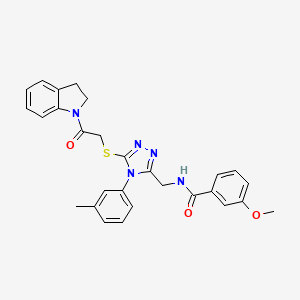

“2-(2-(Ethylthio)thiazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 446827-11-8 . It has a molecular weight of 203.29 and its IUPAC name is [2- (ethylsulfanyl)-1,3-thiazol-4-yl]acetic acid . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2S2/c1-2-11-7-8-5 (4-12-7)3-6 (9)10/h4H,2-3H2,1H3, (H,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, density, solubility, etc., are not available in the search results for this specific compound.Aplicaciones Científicas De Investigación

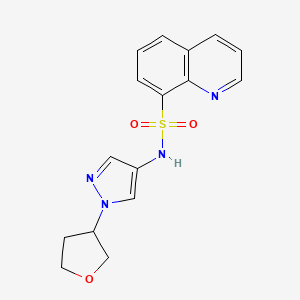

Enzyme Inhibition and Molecular Docking Studies

A study described the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines and investigated their α-glucosidase and β-glucosidase inhibition activities. The compounds showed significant inhibition towards the enzymes, with one compound exhibiting almost twice the inhibition potency compared to the standard drug acarbose. Molecular docking further revealed the compounds' bonding modes to the enzyme’s active sites (Babar et al., 2017).

Synthesis and Antimicrobial Activity

Another research effort synthesized {2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl}acetic acid ethyl esters and investigated their antimicrobial activities using a variety of test microorganisms. The study found varying degrees of activity against specific strains, highlighting the potential for these compounds in antimicrobial applications (Ateş et al., 2003).

Heterocyclic Compound Synthesis

A different study focused on the eco-friendly preparation of 2-iminothiazolidin-4-ones derivatives, emphasizing their significance due to their wide range of biological activities. This research outlines an environmentally friendly method for synthesizing these compounds, contributing to sustainable practices in chemical synthesis (Meng et al., 2012).

Regioselective Synthesis and Biological Activity

Research on the regioselective synthesis of novel 3-thiazolidine acetic acid derivatives from glycosido ureides reported the creation of compounds with mild anticancer activity. This work demonstrates the utility of these compounds in developing potential therapeutic agents (Li et al., 2011).

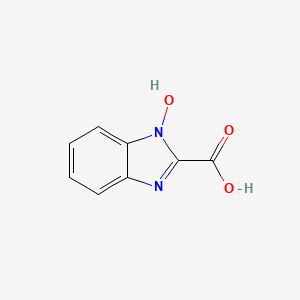

Novel Chemotype Discovery for Receptor Antagonism

A hit-to-lead evolution study of a novel chemotype of CRTh2 receptor antagonist highlighted the synthetic route and biological evaluation of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids. This research presents a promising avenue for the development of new therapeutic agents targeting the CRTh2 receptor (Pothier et al., 2012).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can inhibit the production of nitric oxide free radicals .

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-2-11-7-8-5(4-12-7)3-6(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJBYSXEXOGUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)

![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)

![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)